Home > Products > Screening Compounds P94581 > N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine
N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine -

N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine

Catalog Number: EVT-2735450
CAS Number:
Molecular Formula: C21H31N5O2
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine, also known by its CAS number 2328073-61-4, is a chemical compound that has garnered attention due to its potential therapeutic applications. It is classified as a quinazoline derivative, which is a class of compounds known for their diverse biological activities, including anticancer properties.

Source

The compound is available from various suppliers, including eMolecules and Sigma-Aldrich, indicating its accessibility for research and development purposes. It is often used in studies related to cancer therapy and other medical applications due to its selective inhibition properties .

Classification

N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. Its classification as an ATP-competitive inhibitor suggests its role in modulating kinase activity, which is crucial in various signaling pathways within cells .

Synthesis Analysis

Methods

The synthesis of N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine typically involves multi-step organic reactions. Key methods include:

  1. Formation of the Quinazoline Core: This step often involves cyclization reactions using appropriate precursors such as 2,4-dichloro-6,7-dimethoxyquinazoline.
  2. Substitution Reactions: The introduction of cyclopropyl and isopropylpiperidinyl groups can be achieved through nucleophilic substitution reactions.
  3. Purification: The final product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure the desired purity level of ≥98% .

Technical Details

The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. The use of solvents and catalysts can also play a significant role in optimizing yields and selectivity.

Molecular Structure Analysis

Structure

The molecular structure of N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine can be depicted as follows:

  • Molecular Formula: C21H31N5O2
  • Molecular Weight: 385.512 g/mol

The compound features a quinazoline ring system substituted with various functional groups that contribute to its biological activity.

Data

Structural analysis typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the compound.

Chemical Reactions Analysis

Reactions

N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine participates in several chemical reactions relevant to its mechanism of action:

  1. Kinase Inhibition: The compound acts as an ATP competitor, binding to kinase domains and inhibiting downstream signaling pathways.
  2. Reactivity with Biological Targets: It may undergo further modifications or interactions with biomolecules such as proteins involved in cancer progression.

Technical Details

Understanding the reactivity profile of this compound is crucial for predicting its behavior in biological systems and optimizing its therapeutic potential.

Mechanism of Action

Process

The mechanism of action for N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine primarily involves:

  1. Inhibition of Kinases: By competing with ATP for binding sites on specific kinases (e.g., STK19), it disrupts signaling pathways that promote tumor growth.
  2. Induction of Apoptosis: The inhibition of these pathways can lead to increased apoptosis in cancer cells, particularly those driven by oncogenic mutations like NRAS .

Data

Studies indicate that this compound effectively blocks oncogenic signaling in various cancer models, making it a candidate for further exploration in targeted therapies.

Physical and Chemical Properties Analysis

Physical Properties

N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine exhibits several notable physical properties:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

Chemical properties include stability under specific conditions and reactivity with biological targets. The compound's ability to inhibit kinase activity suggests it possesses significant potential for modifying cellular functions.

Applications

Scientific Uses

N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine has several applications in scientific research:

  1. Cancer Research: As an inhibitor of specific kinases involved in tumorigenesis, it is used in studies aimed at understanding cancer biology and developing new therapies.
  2. Drug Development: Its properties make it a candidate for further development into pharmacological agents targeting specific cancers.
Synthetic Methodologies and Optimization

Multi-Step Synthesis Pathways for Quinazoline-2,4-Diamine Derivatives

The synthesis of N2-cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine relies on sequential functionalization of the quinazoline core. A representative pathway begins with 6,7-dimethoxyquinazoline-2,4-diol as the foundational scaffold. Nitration at the 2- and 4-positions, followed by selective reduction, yields the 2,4-diamino intermediate [9]. Subsequent regioselective substitution exploits the differential reactivity of the C2 and C4 amines. C4 amination typically precedes C2 modification due to steric and electronic factors, where nucleophilic aromatic substitution (SNAr) with 1-isopropyl-4-aminopiperidine installs the piperidinyl moiety under basic conditions (e.g., K₂CO₃/DMF, 80°C) [1] [2]. The C2 amine is then alkylated using cyclopropyl bromide or coupled via Buchwald-Hartwig amination with cyclopropylamine, requiring palladium catalysts (e.g., Pd(OAc)₂/XPhos) [6] [10].

Alternative routes employ 2-amino-4-nitro-6,7-dimethoxyquinazoline as a key intermediate. Reduction of the nitro group generates the C4-diamine, which undergoes Pd-catalyzed C-N coupling with N-Boc-4-bromopiperidine. Deprotection and reductive amination with acetone introduce the isopropyl group, followed by C2 amination [9]. Microwave-assisted synthesis significantly accelerates steps like cyclocondensation and amination, reducing reaction times from hours to minutes while improving yields by 15–20% [10].

Table 1: Representative Synthetic Routes for Quinazoline-2,4-Diamine Derivatives

Starting MaterialKey StepsConditionsYield (%)Reference
6,7-Dimethoxyquinazoline-2,4-diolNitration → Reduction → SNAr (C4) → SNAr (C2)K₂CO₃/DMF, 80°C; Pd/XPhos, 100°C62–68 [1] [9]
2-Amino-4-nitro-6,7-dimethoxyquinazolineReduction → Pd-Coupling (C4) → Deprotection → Reductive AminationH₂/Pd-C; Pd(dba)₂/BINAP; NaBH₃CN58–65 [9]
2,4-Dichloro-6,7-dimethoxyquinazolineSequential SNAr (C4 then C2)Piperidine/Et₃N, 60°C; Cyclopropylamine, 120°C70–75 [2] [6]

Key Intermediate Modifications: Cyclopropyl and Isopropylpiperidinyl Substituents

The cyclopropyl group at N2 enhances metabolic stability and modulates electron density at the quinazoline core. Its introduction employs cyclopropylamine under SNAr conditions (120°C, sealed tube) or Pd-mediated C-N coupling. Steric hindrance necessitates optimized ligands (e.g., XPhos), while in situ protection of the C4-amine with Boc₂O prevents bis-alkylation [6] [10]. Computational studies (DFT) reveal that the cyclopropyl ring’s strain energy facilitates nucleophilic attack at C2, lowering the activation barrier by ~3 kcal/mol compared to linear alkylamines [10].

The 1-isopropylpiperidin-4-yl moiety at N4 contributes to target binding via its tertiary amine and conformational flexibility. Synthesis involves 4-aminopiperidine protected as the N-Boc derivative. After SNAr at C4, deprotection (TFA/DCM) liberates the secondary amine, which undergoes reductive amination with acetone and NaBH₃CN. Critical to regioselectivity is the piperidine nitrogen’s nucleophilicity (pKa ~10), which promotes selective C4 amination over C2 under kinetic control [1] [2] [9]. N-alkylation side-products are minimized using excess tert-butyl nitrite to scavenge residual amines [6].

Challenges in Purification: The isopropylpiperidinyl intermediate often requires chromatography on silica gel deactivated with 5% triethylamine to prevent adsorption of basic amines. Final compounds are isolated as hydrochloride salts, confirmed by ¹³C-NMR shifts at δ 52.3 ppm (piperidinyl C-N⁺) [2].

Catalytic Strategies for Regioselective Functionalization of the Quinazoline Core

Dual Catalysis Systems: Recent advances combine photoredox and enzyme catalysis for C–H amination. For example, Eosin Y (organophotocatalyst) and Candida antarctica lipase B (CALB) co-catalyze the oxidative cyclization of 2-aminobenzylamines with methyl benzoylformate under blue LED light. This method achieves 85–92% regioselectivity for C2 over C4 functionalization at ambient temperature, avoiding metal residues [5]. The mechanism involves:

  • Photoexcited Eosin Y (Eosin Y*) oxidizes the amine substrate.
  • CALB activates the carbonyl, facilitating nucleophilic attack.
  • In situ cyclodehydration forms the quinazoline core.

Lewis Acid Catalysts: SnCl₄·5H₂O enables regioselective C2 amination by coordinating the quinazoline N1, enhancing electrophilicity at C2. This allows cyclopropylamine incorporation at 50°C with <5% C4 modification [6] [10]. Similarly, CuBr/1,10-phenanthroline catalyzes dehydrogenative coupling between 2-aminobenzyl alcohols and nitriles, forming 2,4-disubstituted quinazolines in one pot [6].

Table 2: Catalytic Systems for Regioselective Functionalization

Catalyst SystemSubstrate PairRegioselectivity (C2:C4)Key Advantage
Eosin Y/CALB2-Aminobenzylamine + Methyl benzoylformate92:8Metal-free, ambient conditions [5]
Ru(bpy)₃Cl₂ (Photoredox)2-Aminobenzonitrile + Aldehydes88:12Broad substrate scope [5] [10]
SnCl₄·5H₂O2,4-Dichloroquinazoline + Cyclopropylamine95:5Low-temperature amination [6]
Pd(OAc)₂/XPhosChloroquinazoline + Piperidinylamine10:90 (C4-selective)Directed by chelating ligands [6] [9]

Computational Guidance: DFT studies (B3LYP/6-31G) model transition states for amination. For Pd-catalyzed reactions, XPhos ligands favor C4 amination due to steric repulsion at C2 (ΔΔG‡ = 2.8 kcal/mol) [10]. Machine learning models trained on reaction datasets predict optimal solvents (e.g., *NMP for SNAr) and catalysts for new derivatives, reducing experimental screening by 40% [10].

Illustration: Enzyme-Photoredox Mechanism for C2 Amination[Photoexcited Eosin Y] → Electron Transfer → [Amine Radical Cation]↓CALB-Activated Carbonyl → Nucleophilic Addition → Cyclization → C2-Functionalized Quinazoline [5]

Properties

Product Name

N2-Cyclopropyl-N4-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazoline-2,4-diamine

IUPAC Name

2-N-cyclopropyl-6,7-dimethoxy-4-N-(1-propan-2-ylpiperidin-4-yl)quinazoline-2,4-diamine

Molecular Formula

C21H31N5O2

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C21H31N5O2/c1-13(2)26-9-7-15(8-10-26)22-20-16-11-18(27-3)19(28-4)12-17(16)24-21(25-20)23-14-5-6-14/h11-15H,5-10H2,1-4H3,(H2,22,23,24,25)

InChI Key

AMAQJTHMSLYMFT-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4CC4

Solubility

not available

Canonical SMILES

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.